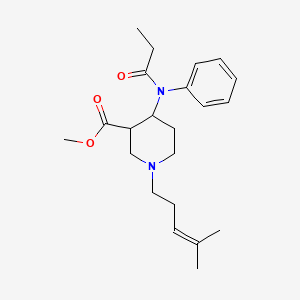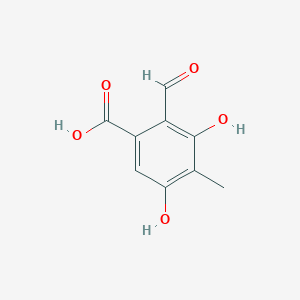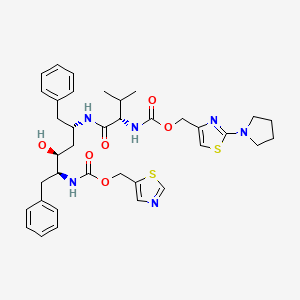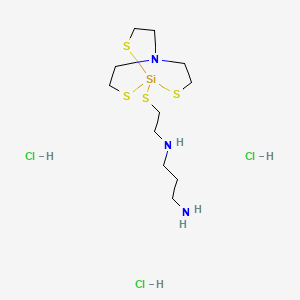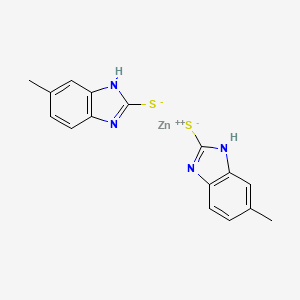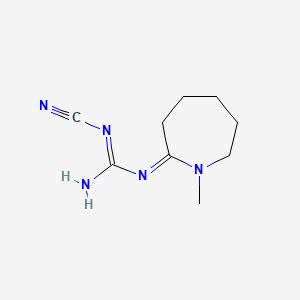
trans,trans-Mucononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans,trans-Mucononitrile: is an organic compound with the chemical formula C6H4N2 It is a diene nitrile, characterized by the presence of two nitrile groups attached to a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: trans,trans-Mucononitrile can be synthesized through the isomerization of cis,cis-mucononitrile. The isomerization process involves the use of catalysts and specific reaction conditions to achieve the desired trans,trans configuration. One common method involves the use of iodine as a catalyst in methanol, where the reaction mixture is heated to reflux for an extended period .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic isomerization of cis,cis-mucononitrile. The process requires careful control of reaction conditions to ensure high selectivity and yield of the trans,trans isomer. The use of polar aprotic solvents and chelating agents can help in achieving the desired product with minimal side reactions .
Analyse Des Réactions Chimiques
Types of Reactions: trans,trans-Mucononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form muconic acid derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed:
Oxidation: Muconic acid derivatives.
Reduction: Diamines.
Substitution: Substituted nitriles and amides.
Applications De Recherche Scientifique
trans,trans-Mucononitrile has several applications in scientific research:
Polymer Science: It is used as a monomer in the synthesis of unsaturated polyesters and other polymeric materials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Material Science: It is utilized in the development of advanced materials with specific properties, such as photosensitive coatings.
Mécanisme D'action
The mechanism of action of trans,trans-Mucononitrile involves its reactivity with various chemical reagents. The conjugated diene system allows for reactions such as Diels-Alder cycloaddition, while the nitrile groups can undergo nucleophilic attack. These reactions enable the compound to participate in the formation of complex molecular structures and materials.
Comparaison Avec Des Composés Similaires
cis,cis-Mucononitrile: The cis isomer of mucononitrile, which can be isomerized to the trans,trans form.
Muconic Acid: A related compound with carboxylic acid groups instead of nitriles.
Dimethyl Muconate: An ester derivative of muconic acid used in polymer synthesis.
Uniqueness: trans,trans-Mucononitrile is unique due to its specific configuration and reactivity. The trans,trans configuration provides distinct chemical properties and reactivity patterns compared to its cis,cis counterpart. This makes it valuable in applications requiring specific molecular orientations and reactivity.
Propriétés
Numéro CAS |
821-60-3 |
|---|---|
Formule moléculaire |
C6H4N2 |
Poids moléculaire |
104.11 g/mol |
Nom IUPAC |
(2E,4E)-hexa-2,4-dienedinitrile |
InChI |
InChI=1S/C6H4N2/c7-5-3-1-2-4-6-8/h1-4H/b3-1+,4-2+ |
Clé InChI |
QLQYLCRMTTXKHS-ZPUQHVIOSA-N |
SMILES isomérique |
C(=C/C#N)\C=C\C#N |
SMILES canonique |
C(=CC#N)C=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



